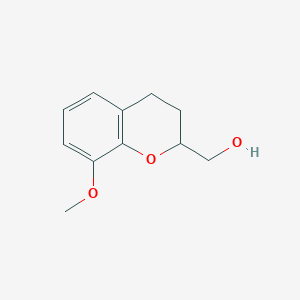

2-Hydroxymethyl-8-methoxy-chroman

Description

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(8-methoxy-3,4-dihydro-2H-chromen-2-yl)methanol |

InChI |

InChI=1S/C11H14O3/c1-13-10-4-2-3-8-5-6-9(7-12)14-11(8)10/h2-4,9,12H,5-7H2,1H3 |

InChI Key |

HCCCJBLEXBTQQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(CC2)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxymethyl 8 Methoxy Chroman

De Novo Synthesis Strategies for the Chroman Core

The construction of the fundamental chroman ring system, particularly with substitution at the 8-position, is achieved through elegant cyclization reactions that control both regiochemistry and stereochemistry.

Regioselective Cyclization Approaches

The regioselective formation of the chroman ring is critical for ensuring the correct placement of substituents. A primary strategy involves the reaction of a substituted phenol (B47542) with an allylic alcohol, which undergoes a Friedel-Crafts allylation followed by an intramolecular hydroalkoxylation to close the ring. For the synthesis of an 8-methoxy-chroman, the starting material would typically be 2-methoxyphenol (guaiacol) or a derivative thereof.

Gold(I)-catalyzed reactions provide a mild and efficient one-pot method for this transformation. The reaction of various phenols with allylic alcohols in the presence of a gold(I) catalyst leads to the formation of chromans in good yields. beilstein-journals.org This approach is notable for its tolerance of diverse functional groups on the phenol. beilstein-journals.org Similarly, molybdenum-based catalysts, such as CpMoCl(CO)₃ in conjunction with an oxidant like o-chloranil, can facilitate the [3+3] cyclocoupling of phenols and allylic alcohols to yield chromans. acs.orgacs.org These reactions can often be accelerated using microwave heating. acs.org

Another established route involves the reaction of a phenol with formaldehyde (B43269) and an unsaturated compound, which proceeds at elevated temperatures to generate the chroman structure. google.com The key to regioselectivity in these methods lies in the inherent directing effects of the substituents on the starting phenol and the nature of the catalyst employed, which guides the initial C-C bond formation and subsequent cyclization. For instance, starting with 2-hydroxy-3-methoxybenzaldehyde (B140153) ensures the cyclization leads to a chromene with an 8-methoxy substituent.

Stereocontrolled Formation of the Chroman Ring System

Achieving stereocontrol, particularly at the C-2 position, is paramount for accessing specific stereoisomers of 2-Hydroxymethyl-8-methoxy-chroman. Organocatalysis has emerged as a powerful tool for asymmetric synthesis of complex chromane (B1220400) structures. Highly stereoselective triple domino reactions, catalyzed by secondary amines, can construct functionalized tricyclic chromanes with excellent control over multiple contiguous stereocenters (e.g., >20:1 dr and >99% ee). nih.gov While applied to more complex systems, the principles of these domino reactions, which may involve Michael additions and aldol (B89426) condensations, are applicable to the stereocontrolled formation of the basic chroman skeleton. nih.govacs.org

A patent describes a process specifically for the stereoselective synthesis of 2-hydroxymethyl-chromans starting from an optically active benzene (B151609) compound. google.com This highlights the industrial importance and feasibility of producing enantiomerically pure chroman derivatives. Furthermore, catalytic asymmetric transfer hydrogenation using ruthenium catalysts can effectively reduce chromanones to chiral chromanols, establishing stereocenters within the chroman ring system with high diastereoselectivity and enantioselectivity. frontiersin.org These methods underscore the advanced catalytic strategies available for the precise three-dimensional construction of the chroman ring.

Introduction and Manipulation of the 2-Hydroxymethyl Moiety

The hydroxymethyl group at the C-2 position is a key functional handle that can be introduced during the ring-forming step or modified post-synthesis.

Hydroxymethylation Reactions at C-2 Position

The most direct methods for installing the 2-hydroxymethyl group involve building it into the cyclization precursor. The previously mentioned cyclocoupling of a phenol with an appropriate allylic alcohol is a prime example. acs.org By selecting an allylic alcohol with a protected hydroxymethyl group or a group that can be readily converted to it, the desired C-2 substituent can be incorporated during the main ring-forming reaction.

A patented process details a stereoselective synthesis specifically for 2-hydroxymethyl-chromans, indicating that specific reagents and conditions have been developed to achieve this transformation efficiently and with stereocontrol. google.com While direct hydroxymethylation at the C-2 position of a pre-formed chroman is less common, analogous transformations in other heterocyclic systems, such as the reductive ring contraction of β-lactams to form 3-(hydroxymethyl)aziridines using LiAlH₄, demonstrate the feasibility of forming such a group from a cyclic precursor. nih.gov

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Key Feature |

| Phenol | Allylic Alcohol | Gold(I) Chloride/AgOTf | 2-Substituted Chroman | One-pot regioselective cyclization beilstein-journals.org |

| Phenol Derivative | Allylic Alcohol | CpMoCl(CO)₃ / o-chloranil | Substituted Chroman | Microwave-assisted cyclocoupling acs.org |

| Optically Active Benzene Derivative | (R)-3-chloro-1,2-propanediol | Not specified | Optically Active 2-Hydroxymethyl-chroman | Stereoselective synthesis google.com |

| Nitro-chromene | Aliphatic Aldehyde | Secondary Amine | Functionalized Tricyclic Chromane | Asymmetric domino reaction nih.gov |

Chemical Modifications of the Hydroxymethyl Group (e.g., oxidation, reduction, derivatization)

The primary alcohol of the 2-hydroxymethyl group is amenable to a range of chemical transformations, allowing for the synthesis of diverse derivatives.

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde (2-formyl-8-methoxy-chroman) or carboxylic acid (8-methoxy-chroman-2-carboxylic acid). This transformation is analogous to the well-established oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), another heterocyclic alcohol, which is readily converted to its aldehyde and dicarboxylic acid forms using various catalytic systems. researchgate.netdntb.gov.ua These reactions typically employ metal catalysts (e.g., based on Ru, Au, or Pd) with an oxidant, such as molecular oxygen.

Reduction: While the hydroxymethyl group itself is already in a reduced state, the reverse reaction—the reduction of a C-2 aldehyde or carboxylic acid to the alcohol—is a standard synthetic transformation, typically achieved with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Derivatization: The hydroxyl moiety can be readily derivatized to form ethers or esters. Esterification can be performed using acyl chlorides or carboxylic anhydrides under basic conditions. For more complex couplings, such as those used in metabolomics analysis, derivatizing agents like 2-hydrazinoquinoline (B107646) (HQ) can react with hydroxyl groups (after activation) to form stable adducts for analytical purposes. nih.govnih.gov

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Oxidation | Catalytic (e.g., Au, Ru), O₂ | Aldehyde (-CHO) or Carboxylic Acid (-COOH) |

| Esterification | Acyl Chloride, Pyridine | Ester (-CH₂OC(O)R) |

| Etherification | Alkyl Halide, Base (e.g., NaH) | Ether (-CH₂OR) |

Introduction and Manipulation of the 8-Methoxy Moiety

The 8-methoxy group is almost exclusively introduced by using a starting material that already contains this functionality. The primary precursor is guaiacol (B22219) (2-methoxyphenol) or a derivative like 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). nih.govresearchgate.netnih.gov

The synthesis of these precursors is well-established. Guaiacol can be produced by the methylation of catechol using reagents like dimethyl sulfate. wikipedia.org Selective mono-demethylation of doubly methylated catechol is another route. wikipedia.org More broadly, O-alkylation of hydroxyphenols can be achieved using various alkylating agents in the presence of a base. google.com

Methoxylation Strategies at the C-8 Position

The introduction of a methoxy (B1213986) group at the C-8 position of the chroman ring is a critical step that can be achieved through various synthetic routes. Often, this is accomplished by using a starting material that already contains the methoxy group in the required position.

One common approach involves the Knoevenagel condensation of a suitably substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound. For instance, the synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one, a related coumarin (B35378) derivative, utilizes 3-methoxysalicylaldehyde and ethyl acetoacetate (B1235776) in the presence of a piperidine (B6355638) catalyst. nih.gov This positions the methoxy group at what will become the C-8 position of the resulting coumarin, a direct precursor to the chroman ring system. The subsequent reduction of the coumarin double bond and the acetyl group would lead to the target this compound.

Another strategy involves the Duff reaction for the formylation of a hydroxy coumarin, followed by other modifications. For example, 7-hydroxy-4-methylcoumarin can be formylated at the C-8 position. researchgate.net While this introduces a formyl group, subsequent reactions could potentially be employed to achieve methoxylation.

More advanced methods focus on the direct C-H functionalization of arenes. A palladium/norbornene-catalyzed ortho-C–H methoxylation of aryl halides has been developed using a polarity-reversed N-O reagent. nih.gov This technique allows for the direct conversion of a C-H bond to a C-O bond, offering a potential route for late-stage methoxylation on a pre-formed chroman skeleton, though site-selectivity can be a challenge without appropriate directing groups. nih.gov

Table 1: Methoxylation Strategies for Chroman and Coumarin Derivatives

| Method | Precursor | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 3-Methoxysalicylaldehyde | Ethyl acetoacetate, piperidine, ethanol | 3-Acetyl-8-methoxy-2H-chromen-2-one | Pre-installed methoxy group; forms coumarin precursor. | nih.gov |

Transformations Involving the Methoxy Group (e.g., demethylation, substitution)

The methoxy group at the C-8 position is not merely a static substituent; it can be chemically transformed to introduce further molecular diversity. Demethylation is a common transformation, converting the methoxy ether into a phenol. This is significant as the phenol moiety is present in 62% of small-molecule drugs approved in 2020. nih.gov

Following demethylation to the corresponding 8-hydroxy-chroman derivative, the resulting phenolic hydroxyl group can serve as a handle for further substitutions, allowing for the introduction of a wide array of other functional groups through etherification or other reactions.

Chemoenzymatic and Asymmetric Synthesis Approaches

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Chemoenzymatic and asymmetric catalysis provide powerful tools for this purpose.

Enzymatic Resolution and Biocatalysis for Enantioselective Synthesis

Enzymes, as chiral catalysts, can offer high enantioselectivity under mild reaction conditions. Enzymatic desymmetrization is a powerful strategy. For instance, the desymmetrization of (2-hydroxymethyl-oxiranyl)-methanol has been achieved with excellent enantiomeric excess using lipases in organic solvents. researchgate.net This approach can provide access to either the (R)- or (S)-enantiomer depending on the reaction conditions. researchgate.net While this specific example is on an acyclic diol, the principle is applicable to the synthesis of chiral chroman derivatives. A prochiral chroman precursor with two hydroxymethyl groups could potentially be desymmetrized using a suitable lipase (B570770) to yield an enantiomerically enriched product.

Chiral Catalyst-Mediated Asymmetric Synthesis

The use of small-molecule chiral catalysts offers another avenue for asymmetric synthesis. While direct examples for this compound are not prevalent, methodologies developed for related structures highlight the potential of this approach.

For instance, the asymmetric synthesis of 2-alkyl-substituted chroman-4-ones has been achieved through a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones. rsc.org This method utilizes commercially available starting materials under mild conditions. rsc.org Similarly, a doubly decarboxylative, photoredox synthesis of 2-substituted-chroman-4-ones has been reported, which proceeds under visible light irradiation. rsc.org

Furthermore, asymmetric cycloaddition reactions catalyzed by chiral complexes can be employed. A catalytic, asymmetric, intermolecular [5+2] pyrylium (B1242799) cycloaddition has been developed to produce multifunctional chiral 8-oxabicyclooctanes, which can serve as precursors to a range of complex molecules. nih.gov The key to high asymmetric induction in some systems has been attributed to the presence of a suitably located methoxy group, which can impart rigidity to a chiral lithiated intermediate during the crucial alkylation step. uoa.gr

Table 2: Asymmetric Synthesis Approaches for Chroman-related Scaffolds

| Method | Substrate Type | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Cascade Alkylation-Dechlorination | 3-Chlorochromones | Zinc | 2-Alkyl-chroman-4-ones | Mild conditions, no heat or heavy metals required. | rsc.org |

| Photoredox Decarboxylation | Chromone-3-carboxylic acids | Photoredox catalyst, visible light | 2-Substituted-chroman-4-ones | Utilizes visible light as a sustainable energy source. | rsc.org |

Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Traditional synthesis methods for chromene and its derivatives often involve hazardous reagents and generate significant waste. nih.govresearchgate.net

Sustainable approaches to the synthesis of chroman derivatives include the use of innovative techniques such as microwave irradiation and ultrasound-assisted synthesis. nih.govresearchgate.net These methods can lead to shorter reaction times, higher yields, and reduced energy consumption. The use of environmentally benign solvents, such as water or ionic liquids, and non-toxic, recyclable catalysts are also key tenets of green synthetic strategies for these heterocycles. researchgate.netresearchgate.net For example, microwave-assisted synthesis of chromene derivatives using an ionic liquid has been shown to be highly efficient. researchgate.net These green methodologies offer scalable, cost-effective, and environmentally responsible alternatives for the production of this compound and related compounds. nih.gov

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 2 Hydroxymethyl 8 Methoxy Chroman

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR data, the precise arrangement of atoms and their connectivity within the 2-Hydroxymethyl-8-methoxy-chroman molecule can be established.

One-Dimensional NMR (¹H, ¹³C) Signal Assignment and Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic, chroman ring, and substituent protons. The integration of these signals reveals the relative number of protons responsible for each resonance. libretexts.org The multiplicity of each signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling between neighboring, non-equivalent protons and provides valuable information about the connectivity of the proton network. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. oregonstate.edu Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. compoundchem.com The chemical shifts in the ¹³C NMR spectrum are influenced by the hybridization and the nature of the attached atoms. compoundchem.com For instance, carbons in the aromatic ring will resonate at different frequencies than those in the saturated portion of the chroman ring or the methoxy (B1213986) and hydroxymethyl groups. The chemical shift of the methoxy carbon can be particularly useful in determining its position on the aromatic ring. researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 | - | Value |

| H-2 | Value | - |

| C-3 | - | Value |

| H-3 | Value | - |

| C-4 | - | Value |

| H-4 | Value | - |

| C-4a | - | Value |

| C-5 | - | Value |

| H-5 | Value | - |

| C-6 | - | Value |

| H-6 | Value | - |

| C-7 | - | Value |

| H-7 | Value | - |

| C-8 | - | Value |

| C-8a | - | Value |

| 8-OCH₃ | Value | Value |

| 2-CH₂OH | Value | Value |

| 2-CH₂OH | Value | - |

Note: Specific chemical shift values are dependent on the solvent and experimental conditions and would be determined from the actual spectra.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments provide a more detailed picture of the molecular structure by revealing correlations between different nuclei. oatext.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, helping to piece together the spin systems within the chroman ring and the side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, an HMBC correlation between the methoxy protons and the C-8 carbon would confirm the position of the methoxy group. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY can help establish the relative orientation of the hydroxymethyl group at the C-2 position with respect to the protons on the chroman ring.

Chiral NMR for Stereochemical Determination

The C-2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is a technique used to distinguish between these enantiomers. This is often achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). jocpr.com The CSA or CDA interacts with the enantiomers to form transient diastereomeric complexes or new diastereomeric compounds, respectively. jocpr.comnih.gov These diastereomers have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. nih.gov

Solvent Effects on NMR Spectra

The choice of solvent can significantly influence the chemical shifts observed in an NMR spectrum. researchgate.netthieme-connect.de Different solvents can interact with the solute molecule through various mechanisms, including hydrogen bonding and magnetic anisotropy, leading to changes in the electronic environment of the nuclei. thieme-connect.denih.gov For this compound, polar solvents may form hydrogen bonds with the hydroxyl group, causing a downfield shift of the hydroxyl proton signal. Aromatic solvents like benzene-d₆ can induce specific shifts due to their ring currents. nih.gov Therefore, it is crucial to report the solvent used when presenting NMR data and to consider potential solvent effects when comparing spectra. pitt.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This level of accuracy allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses (isobaric ions). researchgate.net For this compound, HRMS would be used to confirm the molecular formula, C₁₁H₁₄O₃, by comparing the experimentally measured exact mass of the molecular ion with the theoretically calculated mass. This provides a high degree of confidence in the assigned structure.

Fragmentation Pattern Analysis and Proposed Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, charged ions. uni-saarland.de The fragmentation pathways are often predictable and provide valuable structural information. libretexts.org

The stability of the resulting fragment ions plays a crucial role in the observed fragmentation pattern. libretexts.org For this compound, key fragmentation pathways are expected to involve the cleavage of bonds adjacent to the oxygen atoms and the aromatic ring, leading to the formation of stable carbocations. miamioh.edu

A plausible fragmentation pathway for this compound would involve the initial loss of the hydroxymethyl group (-CH₂OH) from the molecular ion, resulting in a stable chroman cation. Further fragmentation could occur through cleavage of the ether bond or rearrangements within the heterocyclic ring. The presence of the methoxy group on the aromatic ring will also influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule. The analysis of the relative abundances of these fragment ions in the mass spectrum allows for the reconstruction of the molecule's structure.

Table 1: Proposed Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Notes |

| [M-CH₂OH]⁺ | 8-methoxy-chroman cation | 163 | Loss of the hydroxymethyl group. |

| [M-OCH₃]⁺ | 2-hydroxymethyl-chroman cation | 163 | Loss of the methoxy group. |

| [M-CH₂O]⁺ | Rearranged ion | 164 | Loss of formaldehyde from the hydroxymethyl group. |

| [C₈H₇O]⁺ | Benzofuran-type fragment | 119 | Fragmentation of the chroman ring. |

| [C₇H₇]⁺ | Tropylium ion | 91 | Common fragment in aromatic compounds. |

This table is a representation of plausible fragmentation patterns and the exact m/z values may vary slightly based on isotopic composition.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint". nih.govmdpi.com

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. The presence of a hydroxyl (-OH) group from the hydroxymethyl substituent will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of this alcohol will appear in the 1000-1260 cm⁻¹ region.

The methoxy (-OCH₃) group will show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a prominent C-O stretching band in the 1000-1300 cm⁻¹ range, likely overlapping with the alcohol C-O stretch. The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The ether linkage within the chroman ring will also contribute to the C-O stretching region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200-3600 |

| Hydroxymethyl (-CH₂OH) | C-O Stretch | 1000-1260 |

| Methoxy (-OCH₃) | C-H Stretch | 2850-2960 |

| Methoxy (-OCH₃) & Chroman Ether | C-O Stretch | 1000-1300 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkyl (Chroman Ring) | C-H Stretch | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. msu.edu The chroman ring system, containing a benzene (B151609) ring fused to a dihydropyran ring, is the primary chromophore in this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the substituted benzene ring. The presence of the methoxy group, an auxochrome, on the aromatic ring is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the absorption intensity (hyperchromic effect) compared to the unsubstituted chroman. researchgate.net The electronic transitions responsible for these absorptions are typically π → π* transitions within the aromatic system. acs.org The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent used for the analysis. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |

| Substituted Benzene Ring | π → π* | ~270-290 | The exact λmax will be influenced by the methoxy and alkyl substituents on the chroman ring. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods used for the analysis of this compound.

HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.

The retention time of this compound in the HPLC system is a characteristic property that can be used for its identification and quantification. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govrsc.org While this compound itself may have limited volatility due to the polar hydroxyl group, it can be chemically derivatized to a more volatile form suitable for GC analysis. jfda-online.com

A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. hmdb.ca This process increases the volatility and thermal stability of the compound. The resulting TMS derivative of this compound can then be readily separated by GC and detected by MS. The mass spectrum of the derivative will show a characteristic molecular ion peak and fragmentation pattern, confirming the identity of the original compound. nih.gov This technique is highly sensitive and can be used to detect and quantify even trace amounts of the compound. researchgate.net

Mechanistic in Vitro Investigations of Biological Activities of 2 Hydroxymethyl 8 Methoxy Chroman and Its Derivatives

Mechanistic Studies of Antioxidant Activity

The antioxidant potential of chroman derivatives is a well-documented area of research. The core structure, featuring a dihydropyran ring fused to a benzene (B151609) ring, is a key determinant of this activity. The presence and position of substituent groups, such as hydroxyl and methoxy (B1213986) groups, can significantly influence the antioxidant capacity.

Free Radical Scavenging Mechanisms

Direct studies on the free radical scavenging mechanisms of 2-Hydroxymethyl-8-methoxy-chroman are not available. However, research on related methoxy-substituted furanocoumarins and other chroman derivatives provides insight into potential mechanisms. For instance, the location of a methoxy group at the C-8 position in linear furanocoumarins has been shown to be important for their activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov Xanthotoxin, which possesses a methoxy group at the C-8 position, was found to be the most active among the linear methoxyfuranocoumarins tested. nih.gov

The antioxidant activity of chromanols, which are derivatives of chroman, is attributed to their ability to donate a hydrogen atom from the hydroxyl group on the aromatic ring to a free radical, thereby neutralizing it. The resulting chromanoxyl radical is stabilized by resonance. The methoxy group at the C-8 position in this compound could potentially influence this process by affecting the electron density of the aromatic ring.

A study on a water-soluble metabolite of vitamin E, 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (B41150) (α-CEHC), demonstrated its antioxidant properties in various assays. nih.gov This compound exhibited antioxidant activity similar to Trolox, a water-soluble analog of vitamin E, in the Oxygen Radical Absorbance Capacity (ORAC) assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay. nih.gov These assays measure the capacity of an antioxidant to scavenge peroxyl radicals and the stable ABTS•+ radical, respectively. nih.gov Furthermore, α-CEHC was effective in scavenging reactive nitrogen species. nih.gov

Table 1: Antioxidant Activity of a Structurally Related Chroman Derivative

| Assay | Test Compound | Activity | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | α-CEHC | Similar to Trolox | nih.gov |

| Trolox Equivalent Antioxidant Capacity (TEAC) | α-CEHC | Similar to Trolox | nih.gov |

| Reactive Nitrogen Species Scavenging | α-CEHC | Effective | nih.gov |

Protection Against Oxidative Stress-Induced Cellular Damage

There is no direct evidence for the protective effects of this compound against oxidative stress-induced cellular damage. However, the known antioxidant properties of related compounds suggest a potential role in cytoprotection. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, can lead to cellular damage and is implicated in various diseases.

Compounds that can scavenge free radicals, such as the chroman derivatives discussed above, can theoretically protect cells from oxidative damage. For example, 8-methoxypsoralen (8-MOP) has been shown to relieve oxidative stress responses in a rat model of osteoarthritis. nih.gov

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory properties of various chroman and coumarin (B35378) derivatives have been investigated, with several studies pointing to their ability to modulate key inflammatory pathways and mediators.

Modulation of Inflammatory Mediators (e.g., nitric oxide production)

While no studies have specifically investigated the effect of this compound on inflammatory mediators, research on polymethoxyflavonoids, which share structural similarities, indicates a potential for such activity. nih.gov These compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

For instance, 8-methoxypsoralen (8-MOP) has demonstrated anti-inflammatory effects in an in vitro model of osteoarthritis by mitigating the expression of inflammatory cytokines in chondrocytes. nih.gov

Inhibition of Inflammatory Pathways

The inhibition of inflammatory pathways is a key mechanism by which many anti-inflammatory compounds exert their effects. While direct evidence for this compound is lacking, studies on related compounds provide valuable insights.

8-Methoxypsoralen (8-MOP) has been shown to exert its anti-inflammatory effects by enhancing SIRT1 and repressing the activation of the NF-κB pathway in a rat model of osteoarthritis. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common target for anti-inflammatory drugs.

Mechanisms of Antimicrobial and Antifungal Activity

The chroman scaffold is present in many natural and synthetic compounds with antimicrobial and antifungal properties. The specific substitutions on the chroman ring system can significantly influence the spectrum and potency of this activity.

While there are no specific studies on the antimicrobial or antifungal mechanisms of this compound, research on a very closely related compound, 2-hydroxymethyl-chroman-4-one , has demonstrated significant antifungal activity. nih.gov This compound, isolated from a strain of Burkholderia sp., exhibited good activity against several plant pathogenic fungi. nih.gov

Table 2: Antifungal Activity of 2-Hydroxymethyl-chroman-4-one

| Fungal Species | Activity | Reference |

| Pythium ultimum | Good | nih.gov |

| Phytophthora capsici | Good | nih.gov |

| Sclerotinia sclerotiorum | Good | nih.gov |

Furthermore, a study on an analogue of Osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, which features a methoxy group at the C-7 position and a modified side chain at the C-8 position, displayed significant antimicrobial and antifungal activity. researchgate.net Another related compound, 2-Methyl-4-(7-methoxy-2-oxo-2H-chromen-8-yl)-but-2-en-1-al, also an analogue of Osthol, has been prepared and characterized for its antimicrobial and antifungal activities. researchgate.net

The precise mechanisms by which these chroman derivatives exert their antifungal effects are not fully elucidated but may involve disruption of the fungal cell membrane, inhibition of key enzymes, or interference with fungal growth and development. The general mechanisms of antifungal drug resistance involve drug target alterations, enhanced drug efflux, and induction of cellular stress response pathways. nih.gov

Inhibition of Microbial Growth

Derivatives of the chroman scaffold have been evaluated against a variety of pathogenic microbes, demonstrating notable activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Research into chromone (B188151) derivatives isolated from the marine sponge-associated fungus Penicillium erubescens identified compounds with antibacterial properties. nih.gov One such compound, GKK1032B, displayed inhibitory activity against all tested Gram-positive bacteria. nih.gov Another isolated compound, secalonic acid A, specifically inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, none of the tested chromone derivatives from this source were effective against the Gram-negative bacteria included in the study. nih.gov

In a different study, a series of coumarin derivatives, which are structurally related to the chroman class, were screened for their antibacterial and anti-biofilm activities against S. aureus. nih.gov Several of these compounds, including those with 3-nitrophenyl and 4-benzonitrile substitutions on a hydrazinyl thiazole (B1198619) moiety, showed potent inhibition of biofilm formation with minimal impact on bacterial growth, suggesting a specific anti-biofilm mechanism rather than general toxicity. nih.gov

Further investigations on 3-benzylidene-chroman-4-one derivatives showed activity against Staphylococcus aureus with MIC values of 4 and 16 μg/mL for specific compounds. researchgate.net Similarly, a study on 4-Hydroxy-chromene-2-one derivatives reported moderate activity against S. aureus. researchgate.net

Based on the available research, there is no specific information regarding the direct inhibitory activity of this compound or its derivatives against Escherichia coli, Pseudomonas aeruginosa, or Mycobacterium tuberculosis.

Table 1: Antibacterial Activity of Selected Chroman Derivatives

| Compound Class | Specific Derivative Example | Target Microorganism | Activity Noted | Reference |

|---|---|---|---|---|

| Chromone | GKK1032B | Gram-positive bacteria | Growth inhibition | nih.gov |

| Chromone | Secalonic Acid A | Methicillin-resistant S. aureus (MRSA) | Growth inhibition | nih.gov |

| 3-benzylidene-chroman-4-one | Derivative with Isopentenyl Side Chain | Staphylococcus aureus | MIC = 4 µg/mL | researchgate.net |

| Coumarin | 3-nitrophenyl substituted hydrazinyl thiazole | Staphylococcus aureus | 90% biofilm inhibition, 15% growth inhibition | nih.gov |

Anti-biofilm Formation Mechanisms (e.g., Candida albicans)

The ability of pathogenic fungi like Candida albicans to form biofilms is a major contributor to their virulence and resistance to antifungal drugs. researchgate.netdoaj.orgnih.govnih.gov Chromone derivatives have emerged as potent inhibitors of C. albicans biofilm formation.

A study investigating 27 different chromones found that a specific subclass, chromone-3-carbonitriles, displayed significant antifungal and anti-biofilm properties against multiple Candida species. researchgate.netdoaj.orgnih.gov Four of these chromone-3-carbonitrile compounds were particularly effective, inhibiting C. albicans biofilm formation by over 95% at a concentration of 10 µg/mL. nih.gov For instance, 6-bromochromone-3-carbonitrile was shown to completely abolish biofilm formation at concentrations of 5 and 10 µg/mL. nih.gov This activity was observed in both fluconazole-resistant and fluconazole-sensitive strains of C. albicans, indicating a mechanism of action independent of azole resistance pathways. nih.gov

Impact on Microbial Virulence Factors (e.g., adherence, phospholipases)

The anti-biofilm activity of chromone derivatives is closely linked to their ability to interfere with key virulence factors necessary for biofilm establishment. The transition from yeast to hyphal form and cellular aggregation are critical prerequisites for C. albicans biofilm formation. researchgate.netdoaj.org

The same four chromone-3-carbonitriles that potently inhibited biofilm formation also markedly inhibited these virulence traits. researchgate.netdoaj.org They were observed to suppress cell aggregation and prevent the morphological switch to the invasive hyphal form in C. albicans. researchgate.netdoaj.org To understand the molecular basis of this activity, transcriptomic analysis was performed on C. albicans treated with 6-bromochromone-3-carbonitrile. The results showed that the compound downregulated the expression of key genes involved in hyphal formation and biofilm regulation, such as TEC1 and UME6. researchgate.netdoaj.org This provides a clear mechanistic link between the compound and its observable effects on fungal virulence.

While studies have investigated various compounds as phospholipase inhibitors, specific data detailing the inhibition of microbial phospholipases by this compound or its direct derivatives is not available in the reviewed literature. nih.govchula.ac.thnih.gov

Mechanisms of Anticancer Activity

Chroman derivatives have been extensively studied for their potential as anticancer agents, with research focusing on their cytotoxicity against various cancer cell lines and the molecular mechanisms underlying their effects, such as the induction of apoptosis and cell cycle arrest.

Cytotoxicity against Specific Cancer Cell Lines (e.g., MCF-7, HL-60, MOLT-4)

Derivatives of the chroman scaffold have demonstrated significant and sometimes selective cytotoxic effects against human cancer cell lines.

MCF-7 (Human Breast Carcinoma): Several classes of chroman derivatives have shown potent activity against MCF-7 cells. A novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives was synthesized and evaluated, with one compound featuring a sulfonyl spacer exhibiting an IC50 value of 0.31 μM. japsonline.com Another study on bis(4-hydroxy-2H-chromen-2-one) coumarin found that it significantly decreased MCF-7 cell proliferation in a time- and concentration-dependent manner, while having no effect on non-cancerous MCF-10a mammary cells. researchgate.net Furthermore, certain chromanone derivatives showed enhanced selectivity for cancer cells, including MCF-7, over normal cells. nih.gov

MOLT-4 (Human T-lymphoblastic leukemia): Research on 3-benzylidene-4-chromanones revealed selective toxicity for malignant cells, with some derivatives showing potent activity against human Molt-4/C8 leukemia cells with IC50 values in the low micromolar range. researchgate.net Specifically, a 3-bromobenzylidene derivative was highly effective against this cell line. researchgate.net

No specific data on the cytotoxicity of chroman derivatives against the HL-60 (Human promyelocytic leukemia) cell line was found in the reviewed literature.

Table 2: Cytotoxicity of Selected Chroman Derivatives against Cancer Cell Lines

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Spiro[chroman-2,4'-piperidin]-4-one | Compound with sulfonyl spacer | MCF-7 | 0.31 µM | japsonline.com |

| 3-benzylidene-chroman-4-one | 3-bromobenzylidene derivative | Molt-4/C8 | ~2.5 µM | researchgate.net |

| Chromone-triazole dyad | (E)-2-(2-(5-(4-methoxyphenyl)-2H-1,2,3-triazol-4-yl)vinyl)-4H-chromen-4-one | T-47D (Breast) | 0.65 µM | nih.gov |

| Chromone-triazole dyad | Methylated triazole derivative | PC3 (Prostate) | 0.24 µM | nih.gov |

| Benzo[h]chromeno[2,3-d]pyrimidine | 4-Chloro-5-(4-methoxyphenyl) derivative | Various (9 lines) | Lethal (% growth < 0) | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism through which chroman derivatives exert their anticancer effects is the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle. japsonline.com

Studies on spiro[chroman-2,4'-piperidin]-4-one derivatives revealed that the most active compound induced early apoptosis in MCF-7 cells. japsonline.comresearchgate.net Flow cytometry analysis showed that treatment with this compound led to an accumulation of cells in the sub-G1 and G2/M phases of the cell cycle, indicating cell cycle arrest followed by apoptosis. japsonline.comresearchgate.net Similarly, S-2-phenylchromane derivatives were found to be potent inducers of apoptosis in adenocarcinomic human alveolar basal epithelial cells (A549). nih.gov This was confirmed by Hoechst staining and the detection of activated caspases-3 and -7. nih.gov

The apoptotic mechanism was further elucidated in studies of a bis(4-hydroxy-2H-chromen-2-one) coumarin derivative in MCF-7 cells. researchgate.net Real-time PCR analysis showed that the compound induced apoptosis by up-regulating the pro-apoptotic gene Bax and down-regulating the anti-apoptotic gene Bcl-2, which in turn increased the expression of caspase-3. researchgate.net Chromone-triazole derivatives have also been shown to induce a G2/M cell cycle arrest in breast cancer cells. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

Beyond direct cytotoxicity, derivatives of the chroman structure have been designed and discovered to be potent and selective inhibitors of specific enzymes, highlighting their potential for targeted therapies.

One significant finding is the development of 8-hydroxy-2-imino-2H-chromene derivatives as highly potent and selective inhibitors of human carbonyl reductase 1 (CBR1). nih.gov CBR1 is an enzyme implicated in the development of cardiotoxicity associated with anthracycline anticancer drugs. The most potent compound identified, 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide, exhibited a Ki value of 15 nM for CBR1 and showed high selectivity over other related enzymes. nih.gov Molecular docking studies suggested that its tight binding is due to interactions with key residues in the enzyme's substrate-binding site. nih.gov

In another example of targeted enzyme inhibition, the anticancer activity of bis(4-hydroxy-2H-chromen-2-one) coumarin in MCF-7 cells was linked to the inhibition of the aromatase enzyme (CYP19A1). researchgate.net Aromatase is crucial for estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer. The study found that the compound's ability to induce apoptosis was accompanied by a decrease in the expression of the CYP19A1 gene. researchgate.net

While these studies demonstrate clear enzyme inhibition, specific research on the modulation of cellular receptors by this compound or its derivatives was not prominent in the reviewed literature.

Rho-associated Protein Kinase (ROCK) Inhibition and Isoform Selectivity

There is no direct published research specifically detailing the Rho-associated protein kinase (ROCK) inhibitory activity of this compound. However, studies on other chroman-based compounds have revealed significant potential for this scaffold in ROCK inhibition. researchgate.netmiami.edursc.org

A notable example is a series of chroman-3-amides, from which the compound designated as chroman 1 emerged as a highly potent ROCK-II inhibitor. researchgate.netmiami.edu This compound demonstrated sub-nanomolar efficacy against ROCK-II and exhibited good to moderate selectivity over other related kinases such as protein kinase A (PKA), AKT1, and the closely related Cdc42-binding kinase (MRCKα). researchgate.net The two isoforms of ROCK, ROCK-I and ROCK-II, are key regulators of cellular processes like smooth muscle contraction and neurite growth. researchgate.netnih.gov

The inhibitory data for the enantiomers of a chroman analog related to the core structure are presented below, highlighting the stereochemical sensitivity of ROCK inhibition.

| Compound | ROCK I (IC₅₀, nM) | ROCK II (IC₅₀, nM) | PKA (IC₅₀, nM) |

| (R)-1 | >20000 | 8640 | 43 |

| (S)-1 | 9600 | 1275 | <4 |

Data sourced from a study on chroman-3-amide derivatives. researchgate.net

It is crucial to note that chroman 1 is structurally different from this compound, featuring a more complex amide side chain at the 3-position which is critical for its potent inhibitory activity. Nevertheless, these findings underscore the potential of the chroman scaffold as a basis for designing ROCK inhibitors.

α-Glucosidase Inhibition

Specific studies on the α-glucosidase inhibitory properties of this compound are not found in the reviewed literature. However, research on other classes of chroman and, more broadly, chromone derivatives has shown promising results in this area. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

For instance, certain chromone derivatives isolated from the marine fungus Penicillium thomii have demonstrated notable α-glucosidase inhibitory activity, with some compounds being more active than the clinically used drug acarbose. nih.gov While these are chromones and not chromans, the shared benzopyran core suggests that chroman derivatives could also be explored for this activity. The structural features of these active chromones, such as the position and nature of substituents, play a significant role in their inhibitory potential.

Phosphodiesterase (PDE) Inhibition

There is a lack of direct evidence for phosphodiesterase (PDE) inhibition by this compound. The research on PDE inhibition by related heterocyclic structures has primarily focused on other scaffolds. For example, a series of 2-substituted 8-methoxyquinolines were investigated as potent PDE4 inhibitors. nih.gov PDE4 is a critical enzyme in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and is a target for inflammatory diseases. While these quinoline-based inhibitors share an 8-methoxy substitution pattern, their core heterocyclic system is different from the chroman structure. The development of potent and selective PDE inhibitors is an active area of research, and the exploration of diverse chemical scaffolds, including chroman derivatives, could yield novel therapeutic agents.

Neuroprotective Mechanisms

Direct neuroprotective studies on this compound are not available. However, research on other substituted chroman derivatives has indicated significant neuroprotective potential, primarily through mechanisms that combat oxidative stress.

For example, a study on novel 1,2-dithiolane/chroman hybrids demonstrated that these compounds offer protection against oxidative stress-induced cell death in hippocampal neurons. The neuroprotective activity was found to be influenced by the nature of the heterocyclic ring attached to the chroman moiety. This suggests that the chroman scaffold itself contributes to the neuroprotective effects, which are likely mediated by its antioxidant properties. The ability to mitigate neuronal damage induced by oxidative stress is a key therapeutic strategy for neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

Influence of Hydroxymethyl and Methoxy Group Positions on Bioactivity

While specific SAR studies for this compound are not published, research on related chroman and chromone derivatives provides insights into how hydroxymethyl and methoxy substituents might influence bioactivity.

In a study of chromone derivatives as inhibitors of superoxide (B77818) anion generation in human neutrophils, the presence of a methoxy group at the 7-position of the chromone ring was found to be important for activity. This suggests that the position of the methoxy group on the aromatic ring of the chroman scaffold could significantly impact its biological effects.

Furthermore, in studies of substituted chroman-4-ones as SIRT2 inhibitors, substitutions at the 2-, 6-, and 8-positions were found to be critical for potent inhibition. This highlights the importance of the substitution pattern on the chroman ring system in determining the inhibitory activity and selectivity of these compounds.

Stereochemical Implications for Receptor Binding and Efficacy

The stereochemistry of the chroman scaffold has been shown to be a critical determinant of biological activity. In the case of the chroman-3-amide based ROCK inhibitors, a clear stereochemical preference was observed. researchgate.net The (S)-enantiomer of the investigated chroman derivative was found to be the more potent inhibitor of ROCK-II, exhibiting a significantly lower IC₅₀ value compared to the (R)-enantiomer. researchgate.net This more than 10-fold difference in potency underscores the importance of the chiral center at the 2-position of the chroman ring for effective binding to the kinase. Such stereoselectivity is a common feature in drug-receptor interactions, where a precise three-dimensional arrangement of functional groups is necessary for optimal binding and efficacy. This suggests that the stereochemistry of the 2-hydroxymethyl group in this compound would likely have a profound impact on its biological activities.

Research on this compound Remains Limited

Detailed in vitro studies on the biological activities of this compound and its derivatives, particularly concerning systematic substituent variation and activity correlation, are not extensively available in the current scientific literature. While research into the broader family of chroman and chromone derivatives has revealed a wide range of biological activities, specific investigations into the titled compound are scarce.

The chroman core is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting significant pharmacological properties. Modifications to the chroman ring system, including the introduction of substituents at different positions, can profoundly influence the biological activity of the resulting compounds. These modifications can alter the molecule's lipophilicity, electronic properties, and steric interactions with biological targets, leading to a diverse array of effects.

For instance, studies on related chromone compounds have demonstrated that substitutions on the chromone ring can be crucial for their anti-inflammatory and acetylcholinesterase inhibitory activities. nih.gov Similarly, research into other chromen and coumarin derivatives has highlighted the importance of substituent patterns for their cytotoxic, antifungal, and antibacterial properties. nih.govnih.gov

However, a detailed structure-activity relationship (SAR) study, which systematically varies substituents on the this compound backbone and correlates these changes with specific biological activities, does not appear to be publicly documented. Such a study would be essential to understand how modifications to the hydroxymethyl group at the 2-position and the methoxy group at the 8-position, as well as other potential substitutions on the chroman ring, impact its biological profile.

Without such systematic in vitro investigations, it is not possible to construct data tables or provide detailed research findings on the activity correlation for this specific compound and its derivatives as requested. The available scientific literature focuses on other classes of chroman and chromone analogs, leaving the specific biological potential of this compound largely unexplored. Further research is needed to elucidate the mechanistic details of its biological actions and to explore the therapeutic potential of its derivatives.

Computational Chemistry and Molecular Modeling for 2 Hydroxymethyl 8 Methoxy Chroman

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties of a molecule. researchgate.net For 2-Hydroxymethyl-8-methoxy-chroman, these calculations can determine its three-dimensional geometry, electron distribution, and orbital energies, which are key to understanding its stability and reactivity.

Detailed research findings from quantum chemical analyses of this specific molecule are not extensively available in the reviewed literature. However, a typical investigation would involve optimizing the molecule's geometry to find its most stable conformation. Subsequently, calculations would yield crucial electronic parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would reveal the charge distribution across the molecule. The MEP map visualizes electron-rich regions (negative potential, typically around oxygen atoms), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the ether oxygen in the chroman ring, indicating these are likely sites for hydrogen bonding.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations This table presents typical parameters that would be derived from a DFT analysis. Specific values for this compound require dedicated computational study.

| Parameter | Description | Illustrative Value | Significance |

| Total Energy | The total energy of the molecule in its optimized geometry. | (Varies with method) | Indicates molecular stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | ~ 4.5 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | A measure of the net molecular polarity. | ~ 2.5 Debye | Influences solubility and intermolecular interactions. |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

While docking studies specifically for this compound are not detailed in the available literature, research on structurally similar chroman derivatives provides significant insights into their potential interactions. The chroman scaffold is a common feature in molecules targeting a variety of proteins. For instance, studies have successfully docked chroman derivatives into the active sites of enzymes like the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis and the Akt enzyme, which is implicated in cancer pathways. ukaazpublications.comresearchgate.net

A study involving a closely related compound, 2-hydroxymethyl-chroman-4-one, investigated its interaction with the human pancreatic α-amylase, an enzyme targeted in diabetes management. researchgate.net The docking analysis revealed a binding energy of -8.6 kcal/mol for a similar compound, catechin, which suggests a strong affinity for the enzyme's active site. researchgate.net Such studies indicate that the chroman core, including the hydroxyl and methoxy substituents of this compound, could form key hydrogen bonds and hydrophobic interactions with amino acid residues within a protein's binding pocket. The methoxy group, in particular, can influence binding through both steric and electronic effects. researchgate.net

Table 2: Reported Molecular Docking Data for Chroman Derivatives

| Chroman Analogue/Derivative | Protein Target | PDB ID | Reported Binding Energy (kcal/mol) | Reference |

| 3-Benzylidene Chroman-4-one analogues | Akt enzyme | - | Excellent binding energy reported | researchgate.net |

| General Chroman Derivatives | Enoyl-ACP reductase (InhA) | 4FDO | -4.7 to -12.9 | ukaazpublications.com |

| Catechin (a hydroxymethyl-chroman derivative) | Human Pancreatic α-Amylase | - | -8.6 | researchgate.net |

| Coumarin-sulphonamide Derivatives | Not Specified | 5HVX | -2.75 to -5.28 | africanjournalofbiomedicalresearch.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. mdpi.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. iiarjournals.org

For the chroman chemical class, several QSAR studies have been performed to understand the structural requirements for various biological activities, including anticancer and serotonin (B10506) transporter inhibition. iiarjournals.orgresearchgate.net These studies have shown that the biological activity of chroman derivatives can be significantly correlated with a combination of physicochemical, topological, and electronic descriptors. researchgate.net

Key findings from QSAR models on related structures indicate that steric parameters (like molecular weight), electronic parameters, and connectivity indices are often crucial for activity. For example, a QSAR study on lactam-fused chroman derivatives found that connectivity indices (⁰χ, ²χ), molecular weight (MW), Balaban index (J), and Wiener index (W) were significantly correlated with activity at the 5-HT transporter. researchgate.net Another study on 3-benzylidenechromanones highlighted that the presence of a methoxy group at the 7-position of the chroman ring was associated with higher tumor-specificity. iiarjournals.org These results suggest that for this compound, the size, shape, and electronic influence of the methoxy and hydroxymethyl groups would be critical variables in any QSAR model predicting its biological activity.

Table 3: Common Descriptors Used in QSAR Studies of Chroman Derivatives

| Descriptor Type | Specific Descriptor Examples | General Correlation with Activity | Reference |

| Topological | Wiener index (W), Balaban index (J), Connectivity indices (χ) | These indices, which describe molecular size, branching, and cyclicity, are often significantly correlated with activity. | researchgate.net |

| Physicochemical | Molecular Weight (MW), Parachor (Pc) | Often shows a positive correlation, indicating bulkier groups may be favorable for certain activities. | researchgate.net |

| Structural | Presence/absence of specific functional groups (e.g., methoxy group) | The position and nature of substituents like methoxy groups can dramatically increase or decrease activity. | iiarjournals.org |

| Quantum-Chemical | Dipole moment, HOMO/LUMO energies | Electronic properties can determine the nature of ligand-receptor interactions. | iiarjournals.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with its environment (like a solvent or a protein) over time. This technique complements the static picture provided by molecular docking.

For this compound, MD simulations would be particularly valuable for performing a detailed conformational analysis. The molecule possesses flexibility, primarily around the rotatable bond connecting the hydroxymethyl group to the chroman ring. An MD simulation could explore the potential energy surface associated with this rotation, identifying the most stable rotameric states (e.g., gauche, anti) and the energy barriers between them. This information is critical, as the specific conformation of the hydroxymethyl group can significantly impact how the molecule fits into a protein's binding site.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. By simulating the complex for nanoseconds or longer, researchers can observe whether the key interactions (like hydrogen bonds) are maintained, how water molecules mediate the interaction, and how the protein and ligand adapt to each other's presence. This provides a more realistic and accurate understanding of the binding dynamics than docking alone. Although specific MD studies on this compound were not found, this methodology remains a standard and powerful next step after initial docking predictions.

Table 4: Potential Conformational States of this compound Explored by MD This table is illustrative, outlining the type of analysis an MD simulation would provide for the key rotatable bond.

| Dihedral Angle | Rotamer Description | Relative Population (Hypothetical) | Significance |

| O-C-C-O (Hydroxymethyl) | Gauche (+) | High | One of the likely stable conformations, potentially stabilized by intramolecular hydrogen bonding. |

| O-C-C-O (Hydroxymethyl) | Anti | Medium | Another possible stable conformation, may be preferred in certain solvent or binding environments. |

| O-C-C-O (Hydroxymethyl) | Gauche (-) | High | Energetically similar to the gauche (+) state, contributing to the conformational ensemble. |

Future Directions and Advanced Research Perspectives for 2 Hydroxymethyl 8 Methoxy Chroman

Development of Novel and Efficient Synthetic Strategies

The efficient and stereoselective synthesis of 2-Hydroxymethyl-8-methoxy-chroman is a fundamental prerequisite for its comprehensive investigation. While general methods for chroman synthesis exist, the development of novel strategies tailored to this specific substitution pattern is a key area for future research.

Current synthetic approaches to the chroman core often involve the annulation of phenols with various partners. For instance, triflimide-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes present a convergent route to chromane (B1220400) derivatives. chemrxiv.org Another established method is the asymmetric intramolecular oxy-Michael addition, which allows for the stereocontrolled synthesis of 2-substituted chromans. rsc.org

Future research could focus on adapting and optimizing these methods for substrates bearing an 8-methoxy group. A significant challenge lies in achieving high regioselectivity, particularly in reactions involving substituted phenols. The development of novel catalyst systems, including organocatalysts and transition-metal catalysts, could provide elegant solutions to this challenge. Furthermore, exploring enzymatic or chemo-enzymatic approaches could offer highly selective and environmentally benign synthetic routes.

A prospective synthetic approach could involve the following key transformations:

| Reaction Type | Potential Reagents and Conditions | Key Advantages |

| Asymmetric Epoxidation-Cyclization | Sharpless epoxidation of an allylic alcohol precursor followed by intramolecular cyclization. | High enantioselectivity. |

| Reductive Cyclization | Reduction of a suitable coumarin (B35378) or chromone (B188151) precursor. | Access from readily available starting materials. |

| Catalytic Asymmetric Allylic Alkylation | Palladium-catalyzed reaction of a phenol (B47542) with an allylic substrate. | Modular and convergent approach. |

The development of a robust and scalable synthesis will be instrumental in enabling the extensive biological evaluation of this compound and its future derivatives.

Deeper Mechanistic Insights into Biological Activities using Advanced Omics Technologies

The biological activities of chroman derivatives are vast and varied, encompassing antioxidant, anti-inflammatory, and anticancer properties. nih.gov The specific biological functions of this compound remain to be elucidated. Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, offer powerful tools to unravel the mechanisms of action of this compound at a systemic level.

Future research should employ these technologies to investigate how this compound interacts with biological systems. For example, transcriptomic analysis (RNA-seq) could identify genes whose expression is altered in response to treatment with the compound, providing clues about the cellular pathways it modulates. Proteomic studies, using techniques like mass spectrometry-based proteomics, can identify protein targets that directly bind to the compound or whose abundance or post-translational modifications are affected by it.

Metabolomic profiling can reveal changes in the cellular metabolic landscape induced by this compound, offering insights into its effects on cellular energy metabolism, signaling, and stress responses. Integrating data from these different omics platforms will be crucial for constructing a comprehensive picture of the compound's mode of action.

Exploration of New Biological Targets and Therapeutic Avenues

The chroman scaffold is a key component of many therapeutic agents. chemrxiv.org For instance, some chroman derivatives have shown potential in the treatment of neurodegenerative diseases and breast cancer. core.ac.uknih.gov The structural features of this compound, particularly the presence of a hydrogen-bond-donating hydroxymethyl group and a lipophilic methoxy (B1213986) group, suggest that it may interact with a unique set of biological targets.

Future research should focus on screening this compound against a wide range of biological targets implicated in various diseases. High-throughput screening campaigns could be employed to identify novel enzymatic or receptor targets. Given the known activities of other chroman derivatives, promising therapeutic areas to explore include:

Neurodegenerative Diseases: The antioxidant properties of the chroman ring system suggest a potential neuroprotective role. core.ac.uk Investigations into its effects on pathways involved in Alzheimer's and Parkinson's disease are warranted.

Cancer: The antiproliferative activity of various chroman derivatives against different cancer cell lines makes this a compelling area of investigation. nih.gov

Inflammatory Disorders: The anti-inflammatory effects of related compounds suggest that this compound could be a candidate for the development of new anti-inflammatory agents. mdpi.com

The identification of novel biological targets will pave the way for the development of this compound as a lead compound for new therapeutic interventions.

Application of Artificial Intelligence and Machine Learning in Chroman Research

Future research can leverage AI and ML in several key areas:

| Application Area | Specific AI/ML Technique | Potential Impact |

| Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR) models | Predict the biological activity of novel chroman derivatives before synthesis, saving time and resources. |

| De Novo Drug Design | Generative models (e.g., Generative Adversarial Networks - GANs) | Design novel chroman-based molecules with optimized properties for specific biological targets. |

| Synthesis Planning | Retrosynthesis prediction algorithms | Propose efficient synthetic routes for novel chroman derivatives. |

| Data Analysis | Analysis of high-dimensional omics data | Identify complex patterns and correlations in biological data to elucidate mechanisms of action. |

By integrating AI and ML into the research workflow, scientists can navigate the vast chemical space of chroman derivatives more efficiently and make more informed decisions in the drug discovery process.

Design and Synthesis of Advanced Chroman-Based Scaffolds for Future Research

The this compound molecule can serve as a versatile starting point for the design and synthesis of more complex and functionally diverse chroman-based scaffolds. Future research should explore the chemical modification of this core structure to create libraries of novel compounds with enhanced or entirely new biological activities.

Key areas for structural diversification include:

Modification of the Hydroxymethyl Group: Esterification, etherification, or conversion to other functional groups can modulate the compound's polarity, solubility, and target-binding properties.

Derivatization of the Methoxy Group: Demethylation to the corresponding phenol would provide a handle for further functionalization, such as the introduction of different alkyl or aryl groups.

Substitution on the Aromatic Ring: Introduction of additional substituents on the benzene (B151609) ring can influence the electronic properties and steric profile of the molecule, potentially leading to improved biological activity and selectivity.

Fusion with Other Ring Systems: The creation of polycyclic structures by fusing other heterocyclic or carbocyclic rings to the chroman scaffold can lead to the discovery of entirely new classes of bioactive molecules.

The chroman framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. nih.govnih.gov By systematically exploring the chemical space around this compound, researchers can unlock the full potential of this versatile scaffold for the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxymethyl-8-methoxy-chroman, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves functionalization of the chroman core via alkylation or hydroxylation reactions. For example, alkoxy-substituted chromenes (structurally related) are synthesized using Claisen rearrangement or nucleophilic substitution, as demonstrated in the preparation of 5-alkoxy-2H-chromen-8-amines . Key factors affecting yield include solvent polarity (e.g., DMF for nucleophilic substitutions), temperature control (reflux conditions), and catalyst selection (e.g., K₂CO₃ for deprotonation). Reaction time optimization is critical to minimize side products like over-alkylated derivatives .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry and substituent positions, as seen in studies of 8-Methoxy-2H-chromene-3-carbaldehyde . For routine analysis, NMR (¹H and ¹³C) identifies proton environments and carbon frameworks, particularly distinguishing methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms hydroxyl and carbonyl functional groups .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits . Controls must include reference compounds (e.g., aspirin for COX-2) and solvent-only blanks to isolate compound-specific effects .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact the biological activity of chroman derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with systematic substituent changes. For example, replacing the 8-methoxy group with a fluoro or hydroxy group (as in 8-fluoro-4-hydroxy-2H-chromen-2-one) alters electron density and hydrogen-bonding capacity, affecting target binding . Bioactivity data from SAR are analyzed using multivariate regression to identify key physicochemical properties (e.g., logP, polar surface area) correlated with efficacy .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell line passage number, serum concentration). To address this:

- Reproduce experiments under standardized protocols (e.g., ATCC cell culture guidelines).

- Validate targets using orthogonal assays (e.g., Western blotting alongside MTT assays).

- Statistical analysis : Apply ANOVA or Bayesian modeling to distinguish true biological effects from noise .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., with COX-2 or kinase domains). Scoring functions prioritize poses with favorable hydrogen bonds and hydrophobic contacts .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time (≥100 ns trajectories).

- QSAR models : Machine learning (e.g., Random Forest) predicts activity based on descriptors like topological polar surface area (TPSA) .

Q. What chromatographic methods are optimal for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- Normal-phase HPLC : Silica columns with hexane/ethyl acetate gradients separate polar hydroxymethyl derivatives from non-polar byproducts.

- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve isomers (e.g., ortho vs. para substitution).